molecular formula C12H24N2O2Si B8155180 {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol

{1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol

Cat. No.: B8155180
M. Wt: 256.42 g/mol
InChI Key: LYQQQAKCCPYPHV-UHFFFAOYSA-N
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Description

The compound {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol is a complex organic molecule that features a pyrazole ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methanol group and the tert-butyl-dimethyl-silanyloxy-ethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The tert-butyl-dimethyl-silanyloxy group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl-dimethyl-silanyloxy)-ethanol: A related compound with similar functional groups but lacking the pyrazole ring.

    tert-Butyldimethylsilane: Another compound with the tert-butyl-dimethyl-silanyloxy group but different overall structure.

Uniqueness

The uniqueness of {1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-4-yl}-methanol lies in its combination of functional groups. The presence of both the pyrazole ring and the tert-butyl-dimethyl-silanyloxy-ethyl group provides a versatile platform for further chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2Si/c1-12(2,3)17(4,5)16-7-6-14-9-11(10-15)8-13-14/h8-9,15H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQQQAKCCPYPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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